

Technical Support Center: CP-461 (Ecindamide) Stability & Handling

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Compound of Interest

Compound Name: CP-461 free base

CAS No.: 227619-92-3

Cat. No.: B1669497

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Executive Summary & Core Directive

CP-461 (Ecindamide) is a sulfone derivative of sulindac that acts as a selective apoptotic antineoplastic drug (SAAND) by inhibiting cyclic GMP phosphodiesterase (cGMP-PDE). Unlike its parent compound, it lacks COX-1/COX-2 inhibitory activity.

The Critical Challenge: While the sulfone moiety renders CP-461 chemically robust against oxidation compared to sulfides, the primary failure mode at -20°C is not chemical degradation, but physical precipitation driven by the hygroscopic nature of DMSO.

This guide details the thermodynamic and kinetic protocols required to maintain CP-461 potency.

The Stability Matrix

The following data represents the stability profile of CP-461 based on structural analysis and standard lipophilic small-molecule behavior in aprotic solvents.

Table 1: Storage & Stability Specifications

State	Storage Temp	Stability Window	Primary Risk Factor
Solid Powder	-20°C (Desiccated)	> 3 Years	Hydrolysis (low risk), Aggregation
DMSO Stock	-80°C	12–24 Months	Freeze-Thaw Cycles
DMSO Stock	-20°C	3–6 Months	Moisture Absorption / Precipitation
DMSO Stock	+4°C	< 1 Week	Precipitation (Solubility drop)
Aqueous Dilution	+37°C / RT	< 24 Hours	Rapid Precipitation (Low aqueous solubility)

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Critical Note: DMSO has a freezing point of 18.5°C.[1] At -20°C, your stock solution should be frozen solid. If you find your -20°C stock is liquid, it has absorbed significant atmospheric water (hygroscopicity), drastically lowering the freezing point and solubility of CP-461, leading to "silent precipitation."

Diagnostic Troubleshooting (Q&A)

Category A: Physical State & Solubility[1][2][3][4]

Q: I retrieved my CP-461 stock from -20°C, and it contains crystals. Has the compound degraded? A: Likely not. This is a physical phase separation, not chemical degradation.

- The Mechanism: CP-461 is highly lipophilic. When DMSO freezes (crystallizes) at -20°C, it can exclude the solute, creating local zones of supersaturation that force CP-461 out of solution.

- The Fix:
 - Warm the vial to 37°C in a water bath for 5–10 minutes.
 - Vortex vigorously for 30 seconds.
 - Inspect visually. If clear, the compound is recovered. If cloudy, sonicate for 5 minutes.

Q: My -20°C stock was liquid when I took it out. Is this good? A: No, this is a "Red Flag."

- The Mechanism: Pure DMSO freezes at 18.5°C. If your stock is liquid at -20°C, it contains >30% water (absorbed from the air during previous openings).
- The Consequence: Water acts as an anti-solvent for CP-461. While it may look clear, micro-precipitates may have formed that will clog injection needles or yield inconsistent assay data.
- The Fix: Discard this stock for critical quantitative assays. For future stocks, use single-use aliquots to prevent moisture entry.

Category B: Biological Efficacy[4][5]

Q: I see cytotoxicity in my controls. Is CP-461 toxic? A: You must distinguish between compound toxicity and solvent toxicity.

- The Mechanism: High volumes of DMSO destabilize cell membranes.
- The Fix: Ensure the final DMSO concentration in your culture media is < 0.5% (v/v). For sensitive primary cells, aim for < 0.1%. Always run a "Vehicle Control" (DMSO only) alongside your CP-461 treatment.

Standard Operating Procedure (SOP): Reconstitution & Storage

To maximize data integrity, follow this "Zero-Moisture" protocol.

Step 1: Preparation

- Calculate the volume needed for a high-concentration master stock (typically 10 mM to 50 mM).
- Use Anhydrous DMSO (99.9%, stored over molecular sieves).
- Work in a laminar flow hood to minimize dust, though DMSO is bacteriostatic.

Step 2: Dissolution

- Add DMSO to the CP-461 powder vial.
- Vortex immediately for 1 minute.
- Sonicate at room temperature for 5–10 minutes to ensure complete solubilization.
- Visual QC: Hold vial up to light. Solution must be optically clear with no Schlieren lines (swirls).

Step 3: Aliquoting (The Golden Rule)

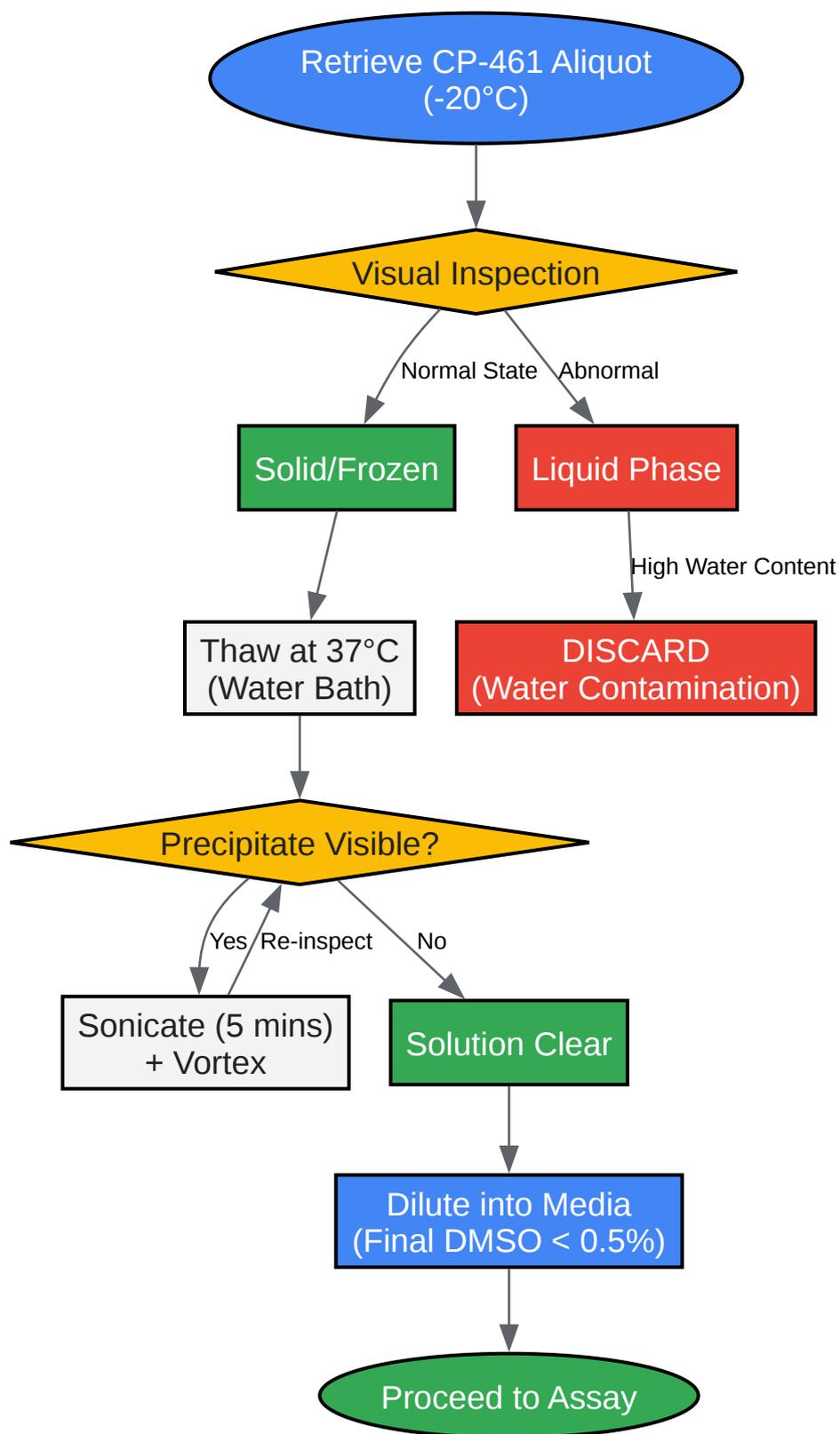
- Do NOT store the bulk bottle at -20°C.
- Divide the stock into small aliquots (e.g., 20 μ L – 50 μ L) in amber microtubes.
- Why? This prevents repeated freeze-thaw cycles.^[2] Each experiment uses one fresh tube.

Step 4: Storage

- Place aliquots in a light-proof box.
- Store at -20°C (Short term) or -80°C (Long term).^[2]

Visualizing the Workflow

The following diagram illustrates the decision logic for handling CP-461 stocks to ensure experimental validity.



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Figure 1: Decision logic for CP-461 stock recovery. Note that liquid state at -20°C triggers a discard protocol due to hygroscopic water uptake.

Frequently Asked Questions (FAQ)

Q: Can I use PBS to make my stock solution? A: Absolutely not. CP-461 has extremely poor aqueous solubility. You must dissolve it in 100% DMSO (or DMF) first.^[2] Aqueous buffers are only for the final dilution step, and the compound should be used immediately after dilution to prevent precipitation.

Q: How do I verify the concentration if I suspect degradation? A: The gold standard is HPLC-UV.

- Column: C18 Reverse Phase.
- Mobile Phase: Acetonitrile/Water gradient.
- Detection: UV absorption (CP-461 has an indene ring system detectable ~260-280 nm).
- Sign of Degradation: Appearance of new peaks (sulfone reduction or ring opening) or loss of area-under-curve (AUC) relative to a fresh standard.

Q: Is CP-461 light sensitive? A: While sulfones are relatively stable, the indene backbone can be susceptible to photo-isomerization over long periods. Always store in amber vials or wrap tubes in aluminum foil as a precaution.

References

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